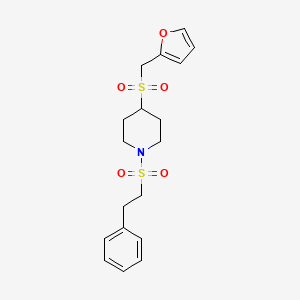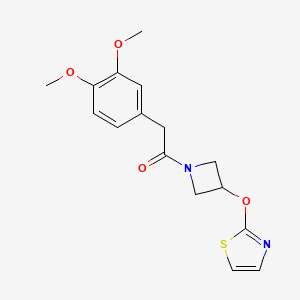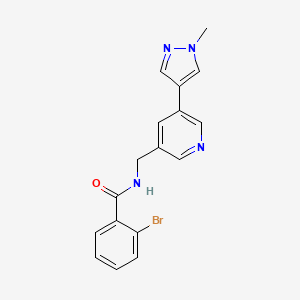
3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that may be related to various imidazolidine-2,4-dione derivatives synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can involve regioselective nucleophilic attacks, as seen in the synthesis of 3-(2-thienyl)imidazolidine-2,4-dione analogues . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . These methods highlight the versatility in synthesizing imidazolidine-2,4-dione derivatives, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives can be confirmed through various spectroscopic methods and X-ray diffraction studies . For instance, the racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was characterized spectrally and structurally, with its geometry optimization parameters compared with experimental XRD results . Such detailed analysis is crucial for understanding the molecular conformation and stability of these compounds.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions. For example, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles . The reactivity of these compounds under different conditions can lead to a diverse range of products, which is significant for the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed high thermal stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, contribute to the stability and solubility of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
A series of compounds related to 3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione, synthesized through Knoevenagel condensation, demonstrated promising antimicrobial properties. These compounds showed significant activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, their effectiveness against gram-negative bacteria was limited. Additionally, these compounds exhibited excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds showing more than 60% inhibition, which was superior to the reference drug fluconazole in certain cases (Prakash et al., 2011).
Structural and Synthetic Studies
Research into the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to the synthesis of novel compounds with potential biological activities. These compounds have undergone rearrangements to yield novel structures, such as 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, which were characterized by various spectroscopic methods and, in some cases, by X-ray diffraction (Klásek et al., 2010).
Electrochemical Studies
Electrochemical investigations have been conducted on hydantoin derivatives, including structures related to this compound. These studies provide insights into the electrochemical behavior and potential redox mechanisms of these compounds, which could have implications for their biological activity and utility in various scientific applications (Nosheen et al., 2012).
Mécanisme D'action
Target of Action
Compounds containing indole and thiazolidine motifs have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Without specific studies on “3-Phenyl-1-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione”, it’s difficult to determine its exact mode of action. Similar compounds have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
The presence of sulfur in thiazolidine enhances their pharmacological properties , which might influence the bioavailability of this compound.
Result of Action
Indole and thiazolidine derivatives have shown diverse biological activities .
Propriétés
IUPAC Name |
3-phenyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-21-15-27(24(31)28(21)19-9-5-2-6-10-19)18-11-13-26(14-12-18)23(30)20-16-32-22(25-20)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQFVVQTMDODOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

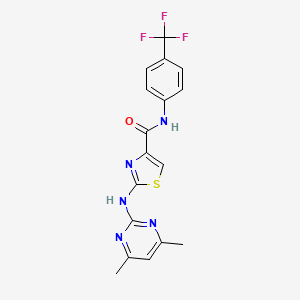
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

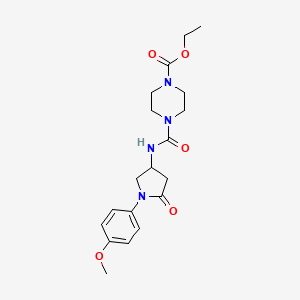

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
